Egfr-IN-45
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Overview
Description
Egfr-IN-45 is a novel compound that functions as an inhibitor of the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR is often associated with various cancers, making it a critical target for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-45 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance.
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-45 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Egfr-IN-45 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the role of EGFR in cellular processes.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC).
Industry: Applied in the development of diagnostic tools and therapeutic formulations targeting EGFR-related diseases.
Mechanism of Action
Egfr-IN-45 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. The inhibition of EGFR signaling ultimately leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Egfr-IN-45 is unique compared to other EGFR inhibitors due to its high selectivity and potency against specific EGFR mutants. Similar compounds include:
Gefitinib: An EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
This compound stands out due to its ability to target a broader range of EGFR mutations with fewer side effects, making it a promising candidate for further development and clinical application.
Properties
Molecular Formula |
C28H23N7O |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-[(4-amino-2-phenylpyrimido[5,4-c]quinolin-5-yl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H23N7O/c1-17-23(28(36)35(34(17)2)19-13-7-4-8-14-19)31-27-22-24(20-15-9-10-16-21(20)30-27)32-26(33-25(22)29)18-11-5-3-6-12-18/h3-16H,1-2H3,(H,30,31)(H2,29,32,33) |
InChI Key |
MDSMFLZNYFGNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=CC=CC=C4C5=C3C(=NC(=N5)C6=CC=CC=C6)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.